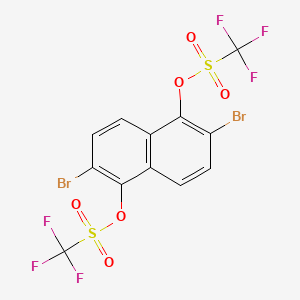
1,5-Bis(trifluoromethylsulfonyloxy)-2,6-dibromonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of two bromine atoms and two trifluoromethanesulfonate groups attached to a naphthalene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) typically involves the bromination of naphthalene followed by the introduction of trifluoromethanesulfonate groups. One common method includes the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 2,6-dibromonaphthalene is then reacted with trifluoromethanesulfonic anhydride in the presence of a base like pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to form naphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are typical.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
Substitution: Alkyl or aryl naphthalene derivatives.
Coupling: Biaryl compounds.
Reduction: Naphthalene derivatives without bromine atoms.
Applications De Recherche Scientifique
2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) involves its ability to participate in various chemical reactions due to the presence of reactive bromine and trifluoromethanesulfonate groups. These groups facilitate the formation of new bonds and the introduction of functional groups into organic molecules. The compound’s reactivity is primarily driven by the electron-withdrawing nature of the trifluoromethanesulfonate groups, which makes the bromine atoms more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromonaphthalene: Lacks the trifluoromethanesulfonate groups, making it less reactive in certain reactions.
1,5-Dibromonaphthalene: Differently substituted, leading to different reactivity and applications.
2,6-Dichloronaphthalene: Chlorine atoms instead of bromine, resulting in different chemical properties.
Uniqueness
2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) is unique due to the presence of both bromine and trifluoromethanesulfonate groups, which provide a combination of reactivity and stability. This makes it a versatile compound in organic synthesis and various industrial applications.
Propriétés
Formule moléculaire |
C12H4Br2F6O6S2 |
|---|---|
Poids moléculaire |
582.1 g/mol |
Nom IUPAC |
[2,6-dibromo-5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H4Br2F6O6S2/c13-7-3-1-5-6(10(7)26-28(23,24)12(18,19)20)2-4-8(14)9(5)25-27(21,22)11(15,16)17/h1-4H |
Clé InChI |
TXNKYIOIYSZZQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=C(C=C2)Br)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















